molecular formula C11H14Cl2N2O B13944926 4-amino-N-tert-butyl-3,5-dichlorobenzamide CAS No. 63887-27-4

4-amino-N-tert-butyl-3,5-dichlorobenzamide

Cat. No.: B13944926
CAS No.: 63887-27-4
M. Wt: 261.14 g/mol
InChI Key: NXDYFSLDKCWBKO-UHFFFAOYSA-N
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Description

4-amino-N-tert-butyl-3,5-dichlorobenzamide is an organic compound with the molecular formula C11H14Cl2N2O It is a derivative of benzamide, characterized by the presence of amino, tert-butyl, and dichloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-tert-butyl-3,5-dichlorobenzamide typically involves the following steps:

    Nitration: The starting material, 3,5-dichlorobenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

    Amidation: The resulting 4-amino-3,5-dichlorobenzoic acid is reacted with tert-butylamine to form the desired benzamide derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-tert-butyl-3,5-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

4-amino-N-tert-butyl-3,5-dichlorobenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-amino-N-tert-butyl-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloro substituents may enhance its binding affinity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one
  • tert-butyl 4-aminobenzoate
  • 3,5-di-tert-butyl-4-hydroxybenzaldehyde

Uniqueness

4-amino-N-tert-butyl-3,5-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and dichloro substituents on the benzene ring allows for diverse chemical reactivity, while the tert-butyl group enhances its stability and lipophilicity.

Properties

CAS No.

63887-27-4

Molecular Formula

C11H14Cl2N2O

Molecular Weight

261.14 g/mol

IUPAC Name

4-amino-N-tert-butyl-3,5-dichlorobenzamide

InChI

InChI=1S/C11H14Cl2N2O/c1-11(2,3)15-10(16)6-4-7(12)9(14)8(13)5-6/h4-5H,14H2,1-3H3,(H,15,16)

InChI Key

NXDYFSLDKCWBKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C(=C1)Cl)N)Cl

Origin of Product

United States

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